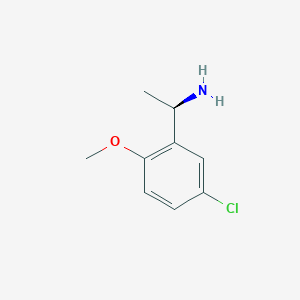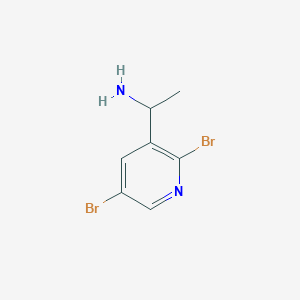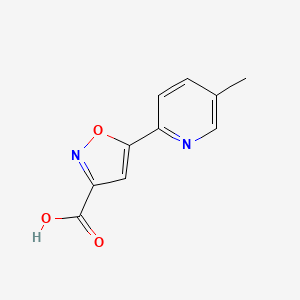
5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but metal-free methods are also available . For example, the reaction of α,β-acetylenic oximes with AuCl3 under moderate conditions can yield substituted isoxazoles .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves scalable and eco-friendly methods. Microwave-assisted synthesis and catalyst-free reactions are gaining popularity due to their efficiency and reduced environmental impact . For instance, the use of microwave irradiation in dry DMF at 120°C for 1 hour has been reported to produce high yields of isoxazole compounds .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the pyridyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve reagents like halogens or organometallic compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, some isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . The exact molecular pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole-3-carboxylic Acid: A similar compound with a methyl group at the 5-position of the isoxazole ring.
3-(Benzyloxy)isoxazole-5-carboxylic Acid: Another derivative with a benzyloxy group at the 3-position.
Uniqueness
5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid is unique due to the presence of both a pyridyl and an isoxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-(5-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-7(11-5-6)9-4-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14) |
InChI Key |
XXAHNJQSOKNGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



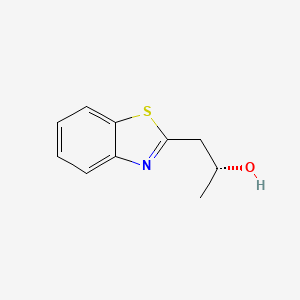


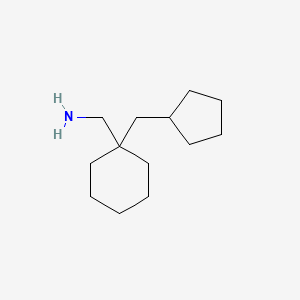



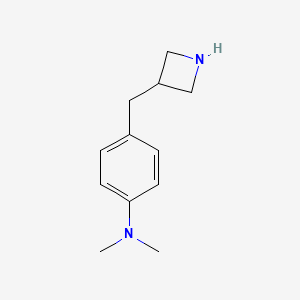
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)
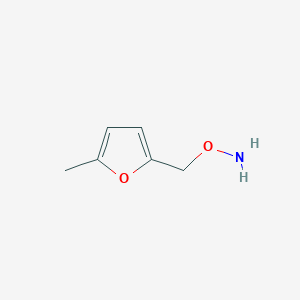
![3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13601554.png)
